5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline
Overview
Description
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline is an organic compound belonging to the class of stilbenoids It is characterized by the presence of a phenyl group substituted with methoxy groups at positions 3 and 5, and an ethenyl linkage to another phenyl ring substituted with a methoxy group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2-methoxyaniline.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the ethenyl linkage between the two phenyl rings.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkage to an ethyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: A natural analog of resveratrol with similar antioxidant and anticancer properties.
Resveratrol: Known for its anti-aging and cardioprotective effects.
Piceatannol: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline is unique due to its specific substitution pattern and the presence of both methoxy and ethenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11H,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQWGVQMUXYOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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